Perfluorohexene-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDBBTPNNYKSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402088 | |
| Record name | Perfluoro-2-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1584-00-5 | |
| Record name | Perfluoro-2-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Perfluorohexene 2 and Analogues
Direct Fluorination Approaches
Direct fluorination involves the substitution of carbon-hydrogen bonds with carbon-fluorine bonds using elemental fluorine or high-valent metal fluorides. These methods are powerful but present significant challenges due to the high reactivity of fluorine gas.
Gas-Phase Direct Fluorination Techniques
Gas-phase direct fluorination of hydrocarbons with elemental fluorine (F₂) is a highly exothermic process that can be explosive if not carefully controlled. 20.210.105 The reaction's high energy release can exceed the bond energy of carbon-carbon bonds, leading to molecular fragmentation and a complex mixture of products. 20.210.105 To mitigate this, the reaction is typically conducted using fluorine diluted with an inert gas like nitrogen or helium in specialized apparatuses. 20.210.105
A more controlled vapor-phase method is the Fowler process, which utilizes a solid fluorinating agent, cobalt(III) fluoride (B91410) (CoF₃), instead of fluorine gas directly. wikipedia.org In this process, hydrocarbon vapor is passed over a heated bed of CoF₃. The cobalt salt fluorinates the hydrocarbon to produce the corresponding perfluoroalkane and is itself reduced to cobalt(II) fluoride (CoF₂). wikipedia.org The CoF₂ can then be regenerated by reacting it with elemental fluorine. wikipedia.org This two-stage process moderates the reaction, as the carbocation intermediates formed can still undergo rearrangements, potentially leading to a mixture of isomeric products. wikipedia.org The resulting perfluoroalkanes, such as perfluorohexane (B1679568), can then serve as precursors for perfluoroalkenes through subsequent elimination reactions.
Liquid-Phase Direct Fluorination using Inert Media
Liquid-phase direct fluorination offers better control over the highly exothermic reaction by using an inert solvent to dissipate the heat generated. 20.210.105kyoto-u.ac.jp The substrate is typically dissolved or dispersed in a perfluorinated liquid, such as a perfluoroalkane or perfluorocycloalkane, which is unreactive towards fluorine. 20.210.105google.com Fluorine, usually diluted with an inert gas, is then bubbled through the solution. 20.210.105
This technique has been applied to a wide variety of organic compounds, including hydrocarbons, ethers, and esters. 20.210.105google.com A key advantage is the suppression of vapor-phase reactions, which can lead to higher yields and less fragmentation compared to gas-phase methods. kyoto-u.ac.jp The solubility of the hydrocarbon precursor in the fluorinated solvent can be a limiting factor, but this can be overcome by modifying the precursor, for instance, by esterifying a hydrocarbon alcohol with a perfluoroacyl fluoride to create a more soluble, partially-fluorinated ester. kyoto-u.ac.jpgoogle.com This approach makes it possible to synthesize complex perfluorinated structures that can be precursors to perfluoroalkenes. kyoto-u.ac.jp
Catalytic Aspects and Optimization in Direct Fluorination
The use of catalysts in direct fluorination can significantly improve the selectivity and efficiency of the process. 20.210.105numberanalytics.com In vapor-phase fluorination, reactors are often packed with metals like copper, silver, or nickel, which possess high thermal conductivity. 20.210.105 The primary function of these catalysts is to manage the heat of reaction, preventing local overheating and reducing the degradation of the carbon skeleton. 20.210.105
In the Fowler process, cobalt(III) fluoride acts as both a reagent and a moderator for the fluorination. wikipedia.org More recent research has focused on developing advanced catalytic systems. For example, perfluoroalkyl cobalt(III) fluoride complexes have been shown to be active in the catalytic fluorination of acyl chlorides to acyl fluorides, which are versatile intermediates in organofluorine chemistry. researchgate.net Flow microreactors have also emerged as a valuable tool for direct fluorination, offering superior temperature control and mixing, which is crucial when handling hazardous reagents like elemental fluorine. beilstein-journals.org These advanced systems allow for safer and more controlled reactions, paving the way for more efficient synthesis of complex fluorinated molecules, including precursors for perfluorohexene and its analogues. beilstein-journals.org
Table 1: Summary of Direct Fluorination Approaches
| Method | Key Features | Precursors | Products | Challenges |
|---|---|---|---|---|
| Gas-Phase Direct Fluorination | Uses diluted F₂ gas; highly exothermic. | Hydrocarbons (e.g., hexane) | Perfluoroalkanes | Explosive; C-C bond cleavage; low selectivity. |
| Fowler Process (Vapor-Phase) | Uses solid CoF₃ reagent; more controlled. | Hydrocarbons (e.g., hexane, toluene) | Perfluoroalkanes (e.g., perfluorohexane) | Carbocation rearrangements can lead to isomers. |
| Liquid-Phase Direct Fluorination | Uses inert perfluorinated solvent to dissipate heat. | Hydrocarbons, alcohols, esters | Perfluorinated compounds | Precursor solubility can be low; requires specialized solvents. |
| Catalytic Direct Fluorination | Metal packings (Cu, Ag, Ni) or complexes manage heat and improve selectivity. | Various organic compounds | Specific perfluorinated products | Catalyst deactivation; cost of catalytic systems. |
Precursor Transformation Strategies
These methods involve the chemical modification of molecules that are already partially or fully fluorinated. They often offer greater control and selectivity in forming the desired double bond at a specific position.
Synthesis from Partially Fluorinated Hydrocarbon Precursors
The generation of perfluoroalkenes from partially fluorinated hydrocarbons, or hydrofluoroalkanes (HFAs), is a common strategy. Dehydrofluorination, the elimination of hydrogen fluoride (HF) from an HFA, is a key method. core.ac.uk This can be achieved by treating the HFA with a strong base. For example, polyfluoroalkyl groups incorporated into hydrocarbon frameworks can undergo dehydrofluorination to create novel alkenes with polyfluoroalkenyl substituents. core.ac.uk The pyrolysis of certain HFAs can also produce valuable intermediates. The high-temperature decomposition of fluoroform (CHF₃) generates difluorocarbene (:CF₂), a highly reactive species. mdpi.com This carbene can dimerize to form tetrafluoroethylene (B6358150) (TFE) or react with TFE to produce hexafluoropropene (B89477) (HFP), which are key monomers and building blocks for larger perfluoroalkenes. mdpi.com
Conversion from Perfluorinated Carboxylic Acid Derivatives (e.g., Esters, Acyl Fluorides)
The transformation of perfluorinated carboxylic acids and their derivatives is a versatile route to perfluoroalkenes. A prominent method is the thermal decarboxylation of the sodium or potassium salts of these acids, which conveniently yields perfluoroalkenes. sci-hub.se Pyrolysis of the free acids can also be effective; for instance, studies on the thermal treatment of perfluorooctanoic acid (PFOA) have shown the generation of various unsaturated perfluorocarbons, including perfluoro-1-hexene (C₆F₁₂). acs.org This indicates a pathway involving C-C bond cleavage and radical processes that result in shorter-chain alkenes. acs.orgresearchgate.net
Another powerful strategy is the oligomerization of smaller perfluoroalkenes. The dimerization of hexafluoropropene (C₃F₆) is a direct route to C₆F₁₂ isomers. google.comgoogle.com This reaction can be catalyzed by halide compounds in the presence of crown ethers, and the selectivity towards dimers or trimers can be controlled by the choice of solvent. google.com For example, using specific amine-metal fluoride adducts as catalysts can yield a high proportion of perfluoro-4-methyl-2-pentene, an isomer of perfluorohexene. google.com Telomerization, which involves reacting a perfluoroalkyl iodide with an alkene like tetrafluoroethylene, is used to build up longer carbon chains that can be subsequently converted into a variety of fluorinated compounds. nih.gov
Table 2: Summary of Precursor Transformation Strategies
| Method | Precursor Type | Specific Reaction | Product Example | Key Finding |
|---|---|---|---|---|
| Dehydrofluorination | Partially Fluorinated Hydrocarbons | Base-induced elimination of HF. | Polyfluoroalkenyl-substituted hydrocarbons | Creates a C=C bond from a C-H and C-F bond. core.ac.uk |
| Pyrolysis | Perfluorocarboxylic Acids | High-temperature decomposition. | Perfluoro-1-hexene (from PFOA) | Thermal degradation can produce shorter-chain perfluoroalkenes. acs.org |
| Decarboxylation | Perfluorocarboxylic Acid Salts | Heating of sodium or potassium salts. | Perfluoroalkenes | A convenient method for generating terminal perfluoroalkenes. sci-hub.sefluorine1.ru |
| Oligomerization | Perfluoroalkenes | Catalytic dimerization of smaller alkenes. | Perfluorohexene isomers (from hexafluoropropene) | A direct route to build the C6 backbone from C3 units. google.comgoogle.com |
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Perfluorohexane | 9639 |
| Hexafluoropropene | 11221 |
| Tetrafluoroethylene | 8296 |
| Cobalt(III) fluoride | 83485 |
| Cobalt(II) fluoride | 24546 |
| Fluoroform | 6373 |
| Perfluorooctanoic acid | 9555 |
| Perfluoro-4-methyl-2-pentene | 545938 |
| Nitrogen | 947 |
| Helium | 23987 |
| Copper | 23979 |
| Silver | 23954 |
| Nickel | 935 |
Novel Synthetic Routes and Methodological Advancements
Recent progress in organofluorine chemistry has focused on developing more efficient, selective, and environmentally sound methods for the synthesis of fluorinated compounds. These advancements are crucial for accessing complex perfluorinated structures like perfluorohexene-2.
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for introducing fluorine into aromatic and heteroaromatic systems, and its principles can be extended to perfluoroalkenes. Perfluorinated alkenes are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms. researchgate.net
Recent research has focused on overcoming the limitations of traditional SNAr reactions, such as the need for harsh conditions and the high cost of reagents like cesium fluoride (CsF). nih.gov A significant advancement involves the use of more cost-effective fluoride sources like potassium fluoride (KF) in combination with phase-transfer catalysts or activators. For instance, the combination of KF with tetrabutylammonium (B224687) chloride (Bu4NCl) has been shown to be an effective, though still high-temperature, alternative to CsF for fluorination reactions. nih.govresearchgate.net
To enable milder reaction conditions, strategies have been developed to generate high concentrations of anhydrous tetraalkylammonium fluoride (R4NF) in situ. nih.gov This highly reactive fluoride source can be produced by reacting fluorine-containing electrophiles with tetraalkylammonium nucleophiles, facilitating SNAr fluorination at room temperature with high yields. nih.gov Furthermore, the use of anhydrous tetramethylammonium (B1211777) fluoride (Me4NF), synthesized from inexpensive KF and Me4NCl, has proven effective for room-temperature SNAr fluorination of electron-deficient substrates. nih.govresearchgate.net The development of catalytic systems, such as the use of an organic superbase to catalyze concerted SNAr reactions of aryl fluorides, represents a significant leap forward, broadening the substrate scope to include even electron-rich systems. acs.org
In systems analogous to this compound, such as cyclic perfluoroalkenes, nucleophilic substitution with various nucleophiles like azoles has been demonstrated. nih.gov These reactions can lead to the substitution of vinylic and even allylic fluorine atoms, with the degree of substitution controlled by the reaction stoichiometry. nih.gov This reactivity highlights the potential for functionalizing perfluoroalkenes through nucleophilic substitution pathways.
Table 1: Comparison of Fluoride Sources for Nucleophilic Fluorination
| Fluoride Source | Common Applications | Advantages | Disadvantages |
|---|---|---|---|
| Potassium Fluoride (KF) | SNAr reactions, Halex reactions | Cost-effective, abundant | Low solubility and nucleophilicity, often requires high temperatures and phase-transfer catalysts |
| Cesium Fluoride (CsF) | SNAr reactions, desilylation | Higher reactivity than KF | High cost, hygroscopic |
| Tetrabutylammonium Fluoride (TBAF) | Desilylation, fluorination | Soluble in organic solvents | Hygroscopic, can undergo Hofmann elimination at high temperatures |
| Anhydrous Me4NF | SNAr fluorination of electron-deficient substrates | Highly reactive, stable, allows for room temperature reactions | Requires careful preparation and handling to maintain anhydrous conditions |
| Et3N·3HF | Hydrofluorination of alkenes | Source of both hydrogen and fluorine | Toxic, corrosive |
The control of stereochemistry in the synthesis of substituted alkenes is a critical aspect of modern organic chemistry. For this compound, the E and Z isomers will exhibit different physical and chemical properties. The stereoselective synthesis of such isomers often relies on carefully chosen reaction conditions and synthetic strategies. tsijournals.comorganic-chemistry.org
While specific methods for the stereoselective synthesis of this compound isomers are not extensively detailed in the provided context, general principles of stereoselective alkene synthesis can be applied. The stereochemical outcome of a reaction can be influenced by factors such as the solvent, temperature, and the nature of the catalyst or reagents used. organic-chemistry.org For example, in the synthesis of nitroalkenes, changing the solvent from toluene (B28343) to dichloromethane (B109758) and adjusting the temperature can selectively produce either the E or Z isomer in high yields. organic-chemistry.org
In many cases, achieving high stereoselectivity requires the reaction to be stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.chmasterorganicchemistry.com This level of control is often achieved through mechanisms that involve a defined geometric arrangement in the transition state.
Separating E/Z isomers can be challenging, making stereoselective synthesis a more efficient approach. tsijournals.com When mixtures are obtained, they can sometimes be converted to a single isomer. For instance, mixtures of E and Z isomers of aryl alkyl oximes have been converted to the more stable E isomer by treatment with an acid under anhydrous conditions. google.com
There is a growing emphasis on developing "green" chemical processes that minimize waste and avoid the use of hazardous materials. cas.cn Traditional fluorination methods often employ hazardous reagents like elemental fluorine (F2) or hydrogen fluoride (HF) and may require harsh reaction conditions. cas.cncas.cn
Recent advancements in green fluorine chemistry include the development of catalytic methods that use safer and more environmentally friendly reagents. cas.cn This includes the exploration of water as a solvent for fluoroalkylation reactions, which is a significant step towards greener chemistry. researchgate.net The use of potassium fluoride, an inexpensive and less hazardous reagent, is being explored in more efficient and milder protocols. researchgate.netox.ac.uk For example, new methods using KF with synergistic catalysts enable enantioconvergent fluorination of neutral electrophiles under milder conditions. ox.ac.uk
Electrochemical methods, such as the Simons process, offer an alternative to using dangerous fluorinating agents like F2. cas.cnresearchgate.net While historically associated with low yields for some compounds, recent developments in selective electrochemical fluorination are overcoming these limitations, even for complex applications like radiolabeling. researchgate.net
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 57675791 |
| Potassium Fluoride | 4875 |
| Cesium Fluoride | 23668351 |
| Tetrabutylammonium Chloride | 8051 |
| Tetramethylammonium Fluoride | 76950 |
| Perfluorohexane | 9553 |
| Hydrogen Fluoride | 14917 |
| 1-Iodoperfluorohexane | 67776 |
| N,N-Dimethylformamide | 6228 |
| Potassium Carbonate | 11430 |
Reaction Chemistry and Mechanistic Studies of Perfluorohexene 2
Electrophilic Addition Reactions to the Perfluorinated Double Bond
The double bond in perfluoroalkenes, including perfluorohexene-2, is known to be electron-deficient due to the strong electron-withdrawing effects of the fluorine atoms. This generally makes them poor candidates for typical electrophilic addition reactions that are common with hydrocarbon alkenes. Electrophiles are electron-seeking species and would be repelled by the already electron-poor environment of the perfluorinated double bond.
Halogenation Reactions (e.g., Bromination)
Hydrofluorination and Other Hydrogen Halide Additions
Specific studies detailing the hydrofluorination or the addition of other hydrogen halides to this compound are not extensively documented in the public domain. Generally, the addition of hydrogen halides to perfluoroalkenes is challenging due to the low nucleophilicity of the double bond.
Addition of Fluorinated Radicals and Perfluoroalkylation
The addition of radicals, particularly perfluoroalkyl radicals, to perfluoroalkenes is a more favorable process. Perfluoroalkyl iodides can serve as sources of perfluoroalkyl radicals, which can then add across the double bond of compounds like this compound. nasa.gov These reactions are often initiated by thermal or photochemical methods. The addition of a perfluoroalkyl radical to a perfluoroalkene is a key step in the oligomerization and polymerization of fluoroalkenes.
Nucleophilic Reaction Pathways
In contrast to their inertness towards electrophiles, the electron-deficient nature of the double bond in perfluoroalkenes makes them highly susceptible to attack by nucleophiles.
Nucleophilic Addition to the Perfluorinated Olefin
Perfluorinated olefins readily undergo nucleophilic addition. ksu.edu.sa The attack of a nucleophile on one of the carbon atoms of the double bond is followed by the formation of a carbanionic intermediate. This intermediate can then be protonated or react with another electrophile to give the final product. Common nucleophiles that react with perfluoroalkenes include alkoxides, thiolates, and amines. For instance, reactions of perfluoro(2-methylpent-2-ene), a related compound, with primary amines lead to addition products at the double bond. researchgate.net
Perfluoroalkyl Radical Reactions with Various Nucleophiles
While perfluoroalkyl radicals themselves are electrophilic and react with electron-rich species, their reactions in the presence of nucleophiles can lead to complex pathways. However, direct reactions of perfluoroalkyl radicals with nucleophiles in the context of addition to this compound are not well-documented. The more common pathway involves the initial formation of a radical adduct with the perfluoroalkene, which could then potentially react with a nucleophile, although specific examples for this compound are not available.
Mechanistic Insights into Nucleophilic Substitution (SN1/SN2 type) relevant to Perfluorinated Substrates
The nucleophilic substitution reactions of perfluorinated alkenes, such as this compound, are governed by the electronic properties of the C=C double bond, which is significantly influenced by the presence of multiple fluorine atoms. The high electronegativity of fluorine leads to a considerable polarization of the C-F bonds, rendering the vinylic carbons electrophilic and susceptible to nucleophilic attack. While specific mechanistic studies exclusively on this compound are not extensively documented in the reviewed literature, the reactivity of analogous perfluoroalkenes provides significant insights into the probable mechanistic pathways.
Perfluorinated alkenes generally undergo nucleophilic vinylic substitution (S_N_V) reactions. The mechanism of these reactions can exhibit characteristics of both S_N_1 and S_N_2 pathways, largely dependent on the substrate structure, the nature of the nucleophile, the leaving group, and the solvent polarity. youtube.comkhanacademy.org For perfluorinated substrates, the reaction is often initiated by the addition of the nucleophile to one of the vinylic carbons, forming a carbanionic intermediate. This step is followed by the elimination of a fluoride (B91410) ion.
S_N_2-like Mechanism: In many cases, the reaction proceeds via a concerted or near-concerted mechanism, where the attack of the nucleophile and the departure of the leaving group (fluoride ion) occur in a single step or in rapid succession. This pathway is favored by strong nucleophiles and in less polar solvents. youtube.comyoutube.com The stereochemistry of this reaction often results in inversion of configuration at the reaction center, if applicable. For a substrate like this compound, a strong nucleophile would attack the electron-deficient carbon at position 2 or 3, leading to the displacement of a fluoride ion.
S_N_1-like Mechanism: A stepwise mechanism, involving the formation of a vinyl cation intermediate, is generally less common for vinylic substitutions but can be facilitated by a good leaving group and a polar, ionizing solvent. youtube.comyoutube.com However, the formation of a vinyl cation on a perfluorinated backbone is energetically unfavorable due to the destabilizing inductive effect of the fluorine atoms. A more plausible stepwise mechanism for perfluoroalkenes involves the formation of a stable carbanionic intermediate. The rate of this type of reaction would be dependent on the stability of this intermediate. For this compound, the stability of the potential carbanion would influence the reaction rate.
The table below summarizes the key factors influencing the nucleophilic substitution mechanism in perfluorinated alkenes.
| Factor | Favors S_N_1-like (via carbanion) | Favors S_N_2-like |
| Substrate Structure | Structure that stabilizes the carbanion | Sterically unhindered vinylic carbon |
| Nucleophile | Weaker nucleophiles | Strong, highly reactive nucleophiles |
| Leaving Group | Good leaving group (e.g., I > Br > Cl > F) | Good leaving group |
| Solvent | Polar aprotic solvents that stabilize the intermediate | Less polar solvents |
This table provides a generalized summary based on nucleophilic substitution reactions of organic compounds.
Nucleophilic aromatic substitution (S_N_Ar) on polyfluoroarenes often proceeds via a Meisenheimer complex (a stabilized carbanion), which lends support to the plausibility of carbanionic intermediates in the substitution reactions of perfluoroalkenes. nih.govnih.gov The substitution pattern in polyfluoroarenes, where substitution often occurs para to an existing substituent, highlights the importance of electronic effects in directing the nucleophilic attack. nih.gov
Radical Chemistry and Polymerization Initiation
While specific studies detailing the generation and reactivity of perfluorohexenyl radicals directly from this compound are limited in the available literature, the behavior of analogous perfluoroalkyl and perfluoroalkenyl radicals provides a strong basis for understanding their probable characteristics. Perfluoroalkyl radicals can be generated through various methods, including the homolysis of perfluoroalkyl iodides, photoredox catalysis, and from perfluoroalkylsulfonyl compounds. nih.gov These radicals are known to be electrophilic in nature.
The generation of a perfluorohexenyl radical would likely involve the abstraction of a fluorine atom from this compound by a radical initiator or through photochemically induced homolysis of a suitable precursor. The resulting perfluorohexenyl radical would possess an unpaired electron on one of the vinylic carbons.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a crucial technique for the detection and characterization of radical species. nih.govresearchgate.net While no specific EPR data for the perfluorohexenyl radical from this compound were found, EPR studies of other fluorinated radicals have provided valuable information on their electronic structure and environment. nih.gov The hyperfine coupling constants of the unpaired electron with the fluorine nuclei would be a key feature in the EPR spectrum of a perfluorohexenyl radical, providing insight into the delocalization of the radical center.
The reactivity of the perfluorohexenyl radical would be characterized by its participation in radical addition reactions and as an initiator for polymerization. Due to the electron-withdrawing nature of the perfluoroalkyl chain, this radical would be expected to be electrophilic and readily react with electron-rich species.
Radical addition to perfluoroalkenes is a fundamental process in their polymerization. The initiation of polymerization would involve the addition of a radical initiator (R•) to the double bond of this compound, forming a new, more stable radical.
Initiation: R• + CF₃CF=CFCF₂CF₂CF₃ → R-CF(CF₃)-C•(F)CF₂CF₂CF₃ or R-CF(CF₂CF₂CF₃)-C•(F)CF₃
The regioselectivity of this initial addition would be influenced by the stability of the resulting radical.
The kinetics of radical polymerization can be described by the following general steps and their associated rate constants:
Initiation: Formation of primary radicals and their addition to the monomer.
Propagation: Successive addition of monomer units to the growing polymer radical.
Termination: Annihilation of two polymer radicals, either by combination or disproportionation.
Studies on the polymerization of other fluorinated alkenes have shown that the propagation step is typically very fast. The kinetics of association for perfluorinated n-alkyl radicals have been studied, providing insights into the barrierless nature of these radical-radical reactions. osti.govchemrxiv.org
The following table outlines the general steps in the radical polymerization of an alkene like this compound.
| Reaction Step | General Equation | Description |
| Initiation | I → 2R•R• + M → RM• | Decomposition of an initiator (I) to form radicals (R•), which then react with a monomer (M). |
| Propagation | RM_n• + M → RM_n+1_• | The growing polymer radical adds to another monomer molecule, extending the chain. |
| Termination | RM_n_• + RM_m_• → P_n+m_ or P_n_ + P_m_ | Two polymer radicals (P) react to form a stable polymer molecule, either by combination or disproportionation. |
This is a generalized scheme for radical chain-growth polymerization.
Perfluoroalkylation reactions are important for introducing perfluoroalkyl groups into organic molecules. Performing these reactions in alternative, greener solvents like water is an area of active research. semanticscholar.org While specific examples of perfluoroalkylation using this compound in aqueous media are not detailed in the provided search results, general principles of radical perfluoroalkylation in water have been established.
The use of water as a solvent for radical reactions can offer several advantages, including enhanced reaction rates and selectivities due to hydrophobic effects and the high polarity of water. semanticscholar.org Perfluoroalkyl radicals can be generated in aqueous media from suitable precursors, and their subsequent addition to alkenes and alkynes has been demonstrated. semanticscholar.org Thermal initiators like 1,1'-azobis(cyclohexanecarbonitrile) (ACCN) have been used to initiate perfluoroalkylation of various unsaturated compounds in water with good yields. semanticscholar.org
A hypothetical perfluoroalkylation reaction in water using this compound could involve the generation of a perfluoroalkyl radical from a precursor, which then adds to a substrate's double or triple bond. The unique properties of water could influence the efficiency and outcome of such a reaction.
Catalytic Transformations
Transition metal catalysis, particularly with palladium, offers a powerful tool for the functionalization of perfluoroalkenes. mdpi.commdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have been applied to form C-C bonds with perfluorinated substrates. nih.govbeilstein-journals.orgnih.gov
Mechanism of Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the perfluoroalkene, cleaving a C-F or C-X (where X is a better leaving group) bond to form a palladium(II) intermediate. mdpi.commdpi.com
Transmetalation (for Suzuki-type couplings): An organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. nih.gov
Density functional theory (DFT) studies have provided mechanistic insights into palladium-catalyzed reactions involving perfluoroalkyl groups, highlighting the complexity of the radical and organometallic steps. nih.govfigshare.com
While specific examples of palladium-catalyzed coupling reactions of this compound are not extensively reported, studies on similar perfluoroalkenes and perfluoroarenes demonstrate the feasibility of such transformations. mdpi.commdpi.com For instance, the palladium-catalyzed cross-coupling of tetrafluoroethylene (B6358150) with diarylzinc and arylboronates has been successfully developed. mdpi.commdpi.com These reactions often require specific ligands and additives to facilitate the C-F bond activation and the subsequent steps in the catalytic cycle.
The following table provides a generalized overview of common palladium-catalyzed coupling reactions applicable to perfluoroalkenes.
| Reaction Name | Coupling Partners | Typical Catalyst System | General Product |
| Suzuki-Miyaura Coupling | Perfluoroalkene + Organoboron Reagent | Pd(0) catalyst, Base | Aryl- or Vinyl-substituted Perfluoroalkene |
| Heck Coupling | Perfluoroalkene + Alkene/Arene | Pd(0) or Pd(II) catalyst, Base | Substituted Perfluoroalkene |
| Stille Coupling | Perfluoroalkene + Organotin Reagent | Pd(0) catalyst | Aryl- or Vinyl-substituted Perfluoroalkene |
This table presents a general summary of palladium-catalyzed cross-coupling reactions.
The development of efficient catalysts and reaction conditions continues to expand the scope of these powerful synthetic methods for the functionalization of perfluorinated compounds like this compound. nih.gov
Lewis Acid/Base Catalysis in this compound Chemistry
The reactivity of perfluoroalkenes is often dictated by the strong electron-withdrawing nature of the fluorine atoms, which renders the double bond electron-deficient and susceptible to nucleophilic attack. In principle, Lewis acids could further enhance the electrophilicity of the double bond in this compound, facilitating reactions with weak nucleophiles. Conversely, Lewis bases could interact with the molecule to initiate various transformations.
However, a thorough search of scientific databases reveals a lack of specific studies on the Lewis acid or Lewis base catalyzed reactions of this compound. While general principles of Lewis acid catalysis in reactions involving fluoro-compounds are established, such as in Friedel-Crafts reactions or cycloadditions of other fluorinated substrates, these have not been specifically documented for this compound. For instance, fluorous Lewis acids have been developed for a range of reactions, but their application to this compound is not reported.
Similarly, the interaction of Lewis bases with perfluoroalkenes can lead to addition-elimination reactions or serve as catalysts for isomerization or oligomerization. Yet, specific examples and mechanistic investigations concerning this compound are absent from the available literature.
Photochemical and Electrochemical Reaction Pathways
The introduction of fluorine atoms into organic molecules significantly alters their photochemical and electrochemical properties. Photochemical irradiation can induce isomerization or cycloaddition reactions in alkenes. For perfluoroalkyl olefins, UV irradiation has been shown to cause rearrangements to less substituted ethylenes. However, specific studies detailing the photochemical behavior of this compound, including potential E/Z isomerization or cycloaddition pathways under photochemical conditions, are not described in the reviewed literature.
Electrochemistry offers a powerful tool for the functionalization of organic molecules. The electrochemical reduction of fluoroalkyl compounds can generate fluoroalkyl radicals for addition to alkenes. While this represents a valuable method for the synthesis of fluorinated compounds, specific studies on the direct electrochemical reduction or oxidation of this compound and the subsequent reaction pathways of any resulting intermediates are not available.
Isomerization and Rearrangement Processes
E/Z Isomerization Studies
The existence of E/Z isomers is a fundamental aspect of the stereochemistry of alkenes. The interconversion between these isomers can be achieved through thermal, photochemical, or catalytic methods. While the general mechanisms of E/Z isomerization are well-understood, involving radical or polar intermediates or concerted pathways, specific experimental or computational studies on the E/Z isomerization of this compound are not found in the surveyed literature. The energy barrier for this isomerization and the preferred methods to achieve it for this specific compound remain uninvestigated.
Skeletal Rearrangements and Cycloaddition Reactions
Skeletal rearrangements and cycloaddition reactions are powerful transformations for the construction of complex molecular architectures. Perfluoroalkenes, due to their electronic properties, can participate in various cycloaddition reactions, such as [2+2] and [3+2] cycloadditions. For example, the [3+2] cycloaddition between C-arylnitrones and perfluoro-2-methylpent-2-ene has been studied, revealing a one-step mechanism. However, there is no specific information on the participation of this compound in such reactions.
Skeletal rearrangements of fluorinated compounds can be induced under various conditions, including strong acid or high temperatures. For instance, skeletal rearrangements have been observed during the fluorination of hydrocarbons over cobalt(III) trifluoride. Nevertheless, studies detailing any propensity for this compound to undergo skeletal rearrangements under specific catalytic or reaction conditions are absent from the current body of scientific literature.
Polymerization Science and Advanced Materials Applications
Homopolymerization Studies of Perfluorohexene-2
The homopolymerization of perfluoro-olefins like this compound is often challenging under standard radical polymerization conditions due to steric hindrance. fluorine1.ru Consequently, specialized techniques such as ultrahigh-pressure polymerization are employed.
Research has demonstrated the synthesis of a homopolymer from perfluorohex-1-ene (B1329354), an isomer of this compound, using pressures of 15-16 thousand atmospheres (atm) and temperatures ranging from 180-240°C. fluorine1.ru The synthesis was conducted in Teflon ampoules, and in some cases, a perfluorinated peroxide initiator was used to facilitate the radical polymerization. fluorine1.ru
The resulting poly(perfluorohex-1-ene) exhibits notable properties. It is a partially crystalline material, a characteristic that can influence its mechanical and optical properties. fluorine1.ru Despite its crystallinity, the homopolymer is soluble in various perfluorinated solvents, including perfluorohexane (B1679568), perfluorooctane, and hexafluorobenzene, which is advantageous for processing and film formation. fluorine1.ru This solubility allows for the creation of various polymer devices from the homopolymer. fluorine1.ru
Table 1: Properties of Perfluorohex-1-ene Homopolymer
| Property | Value | Reference |
|---|---|---|
| Crystallinity | Partially crystalline | fluorine1.ru |
| Refractive Index (visible range) | 1.334 - 1.340 | fluorine1.ru |
| Solubility | Soluble in perfluorinated solvents (e.g., perfluorohexane, perfluorooctane) | fluorine1.ru |
| Film Formation | Capable of film formation | fluorine1.ru |
Copolymerization with Fluorinated and Non-Fluorinated Monomers
Copolymerization represents a versatile strategy to tailor the properties of fluoropolymers by combining this compound with other monomers. This approach can overcome challenges in synthesis and yield materials with specific functionalities. wikipedia.org
Copolymerization with Fluorinated Monomers: A significant area of study involves the copolymerization of perfluorohex-1-ene with other perfluorinated monomers, such as perfluoro-2,2-dimethyl-1,3-dioxole (PDD), again utilizing ultrahigh pressures (14-15 thousand atm) and temperatures around 150°C. fluorine1.ru This process yields amorphous copolymers, in contrast to the partially crystalline nature of the perfluorohex-1-ene homopolymer. fluorine1.rufluorine1.ru The resulting amorphous copolymers possess high optical transparency in the visible and near-infrared regions and a low refractive index (n = 1.29-1.30), making them promising for applications in integrated optics and photonics. fluorine1.ru The molar content of the perfluorohex-1-ene units in the macromolecule is a critical factor determining the final polymer's properties, including its crystallinity. fluorine1.ru For instance, copolymers of PDD and perfluorohex-1-ene are amorphous when the perfluorohex-1-ene content is below 35 mol%, but become partially crystalline at higher concentrations. fluorine1.ru
Copolymerization with Non-Fluorinated Monomers: The copolymerization of fluorinated monomers with non-fluorinated counterparts, such as acrylates and vinyl ethers, is a key method for creating fluoropolymers with a balanced set of properties and for potentially reducing costs. wikipedia.orgrsc.org For example, fluorinated acrylates containing perfluorohexyl side chains, structurally related to this compound, have been successfully copolymerized with non-fluorinated monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674). researchgate.netjlu.edu.cn Studies on the radical copolymerization of [N-Methyl-perfluorohexane-1-sulfonamide] ethyl acrylate (a monomer with a C6F13 side chain) and MMA via Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) have shown "living" polymerization characteristics, allowing for control over the polymer architecture. jlu.edu.cn The resulting gradient copolymers exhibit surface energies that decrease as the content of the fluorinated monomer increases. jlu.edu.cn
This compound as a Structural Building Block for Advanced Fluoropolymers
The inclusion of this compound derived units into a polymer chain serves as a powerful tool for designing advanced fluorinated materials. By acting as a structural building block, it allows for the precise tuning of polymer properties for high-tech applications. pageplace.demdpi.com
The synthesis of copolymers from perfluorohex-1-ene and perfluoro-2,2-dimethyl-1,3-dioxole is a prime example. fluorine1.ru In this system, the perfluorohex-1-ene unit is fundamental in modifying the polymer's morphology from crystalline to amorphous, which is crucial for achieving high optical clarity. fluorine1.rufluorine1.ru The ability to control the amorphous or partially crystalline nature of the final material by adjusting the monomer ratio opens pathways for creating materials for specific optical devices, such as light-guiding films. fluorine1.ruresearchgate.net
Furthermore, the incorporation of fluorinated building blocks can enhance solubility in specific solvents, lower the dielectric constant, and reduce water absorption, all of which are critical properties for materials used in electronics and aerospace. mdpi.com Polymers containing perfluoroalkyl chains are known for their exceptional chemical resistance and thermal stability. mdpi.com Therefore, using this compound as a monomer allows for the development of fluoropolymers that combine these robust characteristics with other functionalities introduced by comonomers, leading to materials suitable for demanding environments.
Influence on Polymer Morphology and Microstructure
The incorporation of this compound units can significantly influence the morphology and microstructure of the resulting polymers, which in turn dictates their macroscopic properties. The transition from a partially crystalline homopolymer to an amorphous copolymer, as seen with the addition of perfluoro-2,2-dimethyl-1,3-dioxole, is a clear demonstration of this influence at the macromolecular level. fluorine1.rufluorine1.ru
At a more granular level, the presence of fluorinated chains affects the surface topography and internal structure of materials. For instance, in plasma polymerization, the use of unsaturated monomers like perfluoro(2-methylpent-2-ene) and perfluoro(4-methylpent-2-ene) (B1305851) (isomers of this compound) was found to increase the surface roughness of fluoropolymer coatings on glass and epoxy substrates, which was attributed to radical polymerization reactions. researchgate.net
In the context of microcapsules with a perfluorohexane core, the length and dynamics of fluorinated end-groups on polylactide (PLA) polymers have a profound impact on the final morphology. nih.govacs.org Shorter fluorinated chains (e.g., C3F7) compared to longer ones (e.g., C13F27) on the PLA end-groups lead to different mobilities and interactions with the perfluorohexane core, resulting in distinct capsule structures, from core-shell to more complex, decentered morphologies. acs.org Similarly, studies on anion-exchange membranes have shown that varying the length of the hydrophobic fluoroalkyl chains influences the membrane's water uptake, conductivity, and mechanical strength, which are all linked to the underlying molecular arrangement and interactions. nih.gov These findings highlight the principle that the perfluoroalkyl chain of a this compound unit can drive phase separation and self-assembly, shaping the polymer's microstructure.
Table 2: Influence of Perfluoroalkyl Chains on Polymer Morphology
| System | Observation | Reference |
|---|---|---|
| Copolymers of perfluorohex-1-ene and PDD | Increasing perfluorohex-1-ene content >35 mol% induces partial crystallinity. | fluorine1.ru |
| Plasma polymerized perfluorohexane isomers | Unsaturated isomers increase surface roughness of coatings. | researchgate.net |
| PLA with fluorinated end-groups for PFH microcapsules | Fluorinated chain length and mobility dictate capsule morphology (e.g., core-shell vs. decentered). | acs.org |
| Anion-exchange membranes | Length of fluoroalkyl chains affects water uptake, conductivity, and mechanical properties. | nih.gov |
Investigation of Fluoropolymer Degradation Mechanisms originating from this compound Derived Units
Generally, the degradation of fluoropolymers can proceed through various mechanisms. Photodegradation, for instance, can occur when the polymer is exposed to UV light, which may cause chain scission. auburn.edunih.gov Studies on per- and polyfluoroalkyl substances (PFAS) have shown that direct photolysis can cleave the C-F bond, although this is a slow process. nih.govservice.gov.uk The presence of photocatalysts or certain oxidants can accelerate this degradation. nih.gov
Application in Fluorous Phase Chemistry and Materials Science
The highly fluorinated nature of this compound and its polymers makes them highly relevant to the field of fluorous chemistry and advanced materials science. Fluorous chemistry utilizes the unique property that highly fluorinated compounds are often immiscible with common organic and aqueous solvents, creating a "fluorous phase". rsc.orgnih.gov This principle is used in fluorous biphasic catalysis, where a fluorous-tagged catalyst is dissolved in a fluorous solvent, such as perfluorohexane. taylorfrancis.comtcichemicals.com The reaction with an organic substrate, dissolved in a conventional organic solvent, can be carried out in a single phase at elevated temperatures where the phases become miscible. taylorfrancis.com Upon cooling, the phases separate, allowing for easy recovery and reuse of the expensive fluorous catalyst. tcichemicals.com
The homopolymer of perfluorohex-1-ene is soluble in perfluorinated solvents like perfluorohexane. fluorine1.ru This solubility is a key enabler for its use in fluorous systems. Polymers derived from or containing this compound units can be designed to be "fluorophilic," meaning they preferentially partition into a fluorous phase. This property can be exploited in creating separable catalysts, supports, or advanced coatings.
In materials science, the incorporation of this compound provides a route to materials with very low surface energies, leading to surfaces that are highly hydrophobic and oleophobic. core.ac.uk Such properties are desirable for applications ranging from anti-fouling coatings and waterproof-breathable textiles to low-friction surfaces for industrial and biomedical devices. pageplace.demdpi.com The ability to form amorphous, optically clear films also makes polymers derived from this compound valuable for optical and electronic applications where low refractive index and high transparency are required. fluorine1.ruresearchgate.net
Environmental Transformation Pathways and Fate Modeling
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical through non-biological processes, including reactions with water (hydrolysis), interaction with light (photolysis), and decomposition under heat (pyrolysis). For perfluorohexene-2, the presence of a carbon-carbon double bond is a key structural feature that influences its reactivity in these processes.
Hydrolysis is a significant abiotic pathway for many organic pollutants. While saturated perfluoroalkanes are known for their extreme resistance to hydrolysis, the double bond in perfluoroalkenes such as this compound introduces a site for potential reaction. numberanalytics.com Perfluoroalkenes can react under hydrolytic conditions, often leading to the elimination of hydrogen fluoride (B91410) (HF). google.com
The susceptibility of fluorinated compounds to hydrolysis is highly dependent on their specific chemical structure and the pH of the surrounding medium. rsc.org For unsaturated fluorinated compounds, proposed pathways can involve the addition of water across the double bond or elimination reactions. For instance, research on other unsaturated fluorinated intermediates has shown that β-elimination can be a viable degradation step. rsc.org In contrast to saturated perfluoroalkanes which are chemically inert to water, the reactivity of the double bond in this compound makes it more susceptible to hydrolytic transformation, though reaction rates may be slow. numberanalytics.com
Photolytic degradation, driven by energy from light, is another critical abiotic process. The primary photolytic process for smaller perfluoroalkenes, such as tetrafluoroethylene (B6358150), involves the scission of the C=C double bond and subsequent polymerization, rather than the cleavage of the highly stable C-F bonds. conftor.ru The action of ionizing radiation on perfluoroolefins primarily results in the formation of polymers. conftor.ru
Interestingly, photolytic processes can also lead to the formation of perfluoroalkenes from perfluoroalkanes. acs.orgacs.org In the presence of a photosensitizer, perfluoroalkanes can undergo catalytic photodefluorination to yield perfluoroalkenes. acs.orgacs.org This suggests that while this compound can be degraded by light, it can also be a product of the photolysis of other fluorinated compounds. Sonolysis, the use of sound waves to induce chemical reactions, can also generate perfluoroolefins as primary intermediates, which are then subject to pyrolysis in the vapor phase of cavitation bubbles. caltech.edu
The thermal stability of perfluoroalkenes is significantly lower than that of their saturated analogs, the perfluoroalkanes. Research has demonstrated that long-chain perfluoroalkenes can begin to degrade at temperatures as low as 200°C. acs.org This is in stark contrast to saturated perfluoroalkanes, which require temperatures of 600°C or higher for comparable levels of degradation. acs.org The reduced thermal stability is attributed to the presence of the double bond, which weakens adjacent C-C bonds, facilitating thermal cleavage and initiating radical-chain reactions. acs.org
The primary thermal degradation pathways for perfluoroalkenes involve chain scission and cyclization, which lead to the formation of a variety of linear and cyclic perfluorinated byproducts. acs.org Perfluoroalkenes are also recognized as common transient intermediates during the thermal treatment of larger PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), particularly at low to moderate temperatures. nih.govnih.gov Computational studies on the pyrolysis of perfluoroalkyl carboxylic acids (PFCAs) show that carbon-centered radical intermediates can lose a fluorine atom to form volatile perfluoroalkenes. researchgate.net
| Compound Type | Typical Degradation Onset Temperature | Primary Degradation Mechanism |
|---|---|---|
| Perfluoroalkenes (e.g., Perfluorohept-1-ene) | ~200°C acs.org | Chain scission and cyclization acs.org |
| Perfluoroalkanes (Saturated) | ≥600°C acs.org | Homolytic C-C bond cleavage acs.org |
Biotic Degradation Studies
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms and their enzymes. While PFAS are notoriously resistant to biodegradation, certain structural features can increase their susceptibility to microbial attack.
The strong carbon-fluorine bond makes most PFAS highly resistant to microbial degradation. rsc.org However, recent studies have revealed that some microbial transformation is possible. A key finding is that for certain anaerobic microbial processes, the presence of a carbon-carbon double bond is crucial for breaking the C-F bond. ucr.edu This makes unsaturated compounds like this compound a potential point of entry for microbial attack, in contrast to the high recalcitrance of saturated perfluoroalkanes. ucr.edu
While the biodegradation of heavily fluorinated compounds is considered rare, it is not impossible. nih.gov The presence of a functional group, such as the double bond in this compound, can serve as an initial site for microbial action. mdpi.com Research has shown that common bacteria, such as Pseudomonas species, are capable of transforming persistent PFAS like PFOA and PFOS into shorter-chain products, demonstrating that the necessary biological machinery exists in the environment. mdpi.com Cooperation between different microbial groups, such as anaerobic and aerobic bacteria, may be required to achieve deeper defluorination of certain perfluorinated chemicals. ucr.edu
Enzymatic degradation offers a potentially eco-friendly solution for breaking down persistent pollutants. nih.gov For fluorinated compounds, direct enzymatic cleavage of the C-F bond is considered unlikely. mdpi.comnih.gov Instead, enzymes are more likely to target other, more reactive parts of the molecule. mdpi.com In the case of this compound, the C=C double bond would be the most probable site for initial enzymatic attack. mdpi.com
This strategy of metabolic activation is common in microbial degradation pathways. mdpi.com Enzymes such as oxygenases and peroxidases can generate highly reactive oxygen species that are capable of reacting with a fluorinated double bond. nih.govfrontiersin.org For example, tetrafluoroethylene is known to react with reactive oxygen species. nih.gov The initial enzymatic modification of the double bond could destabilize the molecule, leading to subsequent C-F bond cleavage and further degradation. mdpi.com While significant challenges remain, the study of enzymes like laccases, peroxidases, and lipases provides insight into potential pathways for the eventual bioremediation of recalcitrant compounds. nih.govfrontiersin.org
Environmental Persistence and Mobility Characteristics
The environmental fate of this compound is governed by its inherent chemical stability and its interaction with various environmental compartments. Like other PFAS, the carbon-fluorine bonds in this compound are exceptionally strong, making the compound highly resistant to natural degradation processes. meti.go.jp
While specific long-range transport studies on this compound are not extensively documented, its potential for such transport can be inferred from its physicochemical properties and the behavior of structurally similar PFAS compounds. Perfluoroalkanes and other volatile PFAS are known to have long atmospheric lifetimes, suggesting that this compound could be transported over great distances in the atmosphere. service.gov.uk
The transport of related C6 compounds, such as Perfluorohexane (B1679568) Sulfonic Acid (PFHxS), has been well-documented. PFHxS is found in remote regions like the Arctic, far from its sources, indicating its capacity for long-range environmental transport. meti.go.jpcha.gov.tw This transport occurs through a combination of atmospheric movement and ocean currents. meti.go.jp Given that this compound is a volatile organic compound, it is plausible that it shares similar transport pathways, contributing to the global distribution of PFAS. The extreme persistence of these compounds means that once they enter the environment, they can be transported globally, leading to contamination in ecosystems far from the point of release. service.gov.ukipen.org
The mobility of this compound in the environment is significantly influenced by its sorption (adhesion) to soil and sediment particles. The sorption behavior of PFAS is complex and depends on the specific characteristics of the chemical, the soil or sediment properties, and the surrounding solution chemistry. acs.org
Research on a variety of PFAS, including perfluoroalkyl acids (PFAAs), has identified several key factors that govern their sorption in environmental matrices. publish.csiro.auresearchgate.net While direct sorption data for this compound is limited, the principles derived from studies on other PFAS provide a framework for understanding its likely behavior.
Key factors influencing the sorption of PFAS in soil and sediment include:
Organic Carbon (OC) Content : For many PFAS, a strong correlation exists between the sorption coefficient (Kd) and the organic carbon content of the soil or sediment. nih.gov Hydrophobic interactions between the fluorinated carbon chain of the PFAS molecule and the organic matter are a primary sorption mechanism. publish.csiro.au
Clay Content and Mineralogy : Clay minerals can contribute to PFAS sorption through electrostatic interactions. researchgate.net The type and amount of clay can influence the number of available binding sites.
pH of the Soil and Water : The pH affects the electrical charge of both the PFAS molecule and the soil/sediment surfaces, thereby influencing electrostatic interactions. acs.orgresearchgate.net
PFAS Chain Length and Functional Group : Sorption generally increases with the length of the perfluorinated carbon chain. publish.csiro.au The type of functional group (e.g., carboxylic vs. sulfonic acid) also plays a significant role, with sulfonates often exhibiting stronger sorption than carboxylates of the same chain length. publish.csiro.au
Table 1: Key Factors Influencing PFAS Sorption in Environmental Matrices This table is interactive. You can sort the data by clicking on the headers.
| Factor | Influence on Sorption | Primary Mechanism | Relevant Citations |
|---|---|---|---|
| Organic Carbon (OC) | Generally, higher OC content leads to increased sorption. | Hydrophobic Interactions | publish.csiro.au, nih.gov |
| Clay Content | Higher clay content can increase sorption. | Electrostatic Interactions | researchgate.net |
| pH | Affects surface charge of soil/sediment and speciation of PFAS, influencing interactions. | Electrostatic Interactions, Surface Complexation | acs.org, researchgate.net |
| Chain Length | Longer perfluorinated chains typically result in stronger sorption. | Hydrophobic Interactions | publish.csiro.au |
| Functional Group | Sulfonated PFAS tend to sorb more strongly than carboxylated PFAS of the same chain length. | Electrostatic Interactions | publish.csiro.au |
Formation of Perfluorinated Alkyl Acids from this compound Precursors or Degradation
This compound, as a polyfluorinated substance, has the potential to act as a precursor, degrading into highly stable perfluorinated alkyl acids (PFAAs) in the environment. This transformation is a significant concern because the resulting PFAAs, such as perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs), are terminal degradation products and are extremely persistent. meti.go.jpacs.org
Studies on other C6 polyfluorinated compounds demonstrate this transformation pathway. For instance, research on the biotransformation of N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA), a C6 precursor found in some firefighting foams, showed its degradation to Perfluorohexane Sulfonamide (FHxSA) and ultimately to Perfluorohexane Sulfonic Acid (PFHxS). acs.org Similarly, fluorotelomer alcohols, another class of PFAS precursors, are known to biodegrade aerobically to form PFCAs. mst.dk For example, 6:2 fluorotelomer alcohol can be transformed into perfluorocarboxylic acids. mst.dk
While the specific degradation pathways and products of this compound are not well-defined in the available literature, it is chemically plausible that it could undergo transformation to form shorter-chain PFCAs. Electrochemical degradation studies on various PFAS have shown that they can be broken down into PFCAs with shorter carbon chains. nih.goviwaponline.com This suggests that under certain environmental or engineered conditions, this compound could be a source of persistent PFAAs. The primary assumption in many regulatory frameworks is that polyfluorinated substances will eventually degrade to their corresponding stable perfluoroalkyl acid counterparts. meti.go.jp
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene (this compound) | 2782406 nih.gov |
| Perfluorohexane | 9639 nih.gov |
| Perfluorohexanesulfonic acid (PFHxS) | 67734 wikipedia.org |
| Perfluorooctanoic acid (PFOA) | 9554 nih.gov |
| Perfluorooctanesulfonic acid (PFOS) | 74483 nih.gov |
| Perfluorononanoic acid (PFNA) | 9555 |
| Perfluoroundecanoic acid (PFDA) | 77222 nih.gov |
| Perfluorobutanoic acid (PFBA) | 9796 |
| Perfluorobutanesulfonic acid (PFBS) | 67733 |
| Perfluoropentanoic acid (PFPeA) | 67185 |
| Perfluorohexanoic acid (PFHxA) | 67530 |
| Perfluoroheptanoic acid (PFHpA) | 9801 |
| Perfluorohexane Sulfonamide (FHxSA) | 102268 |
| N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA) | 146608933 |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural analysis of fluorinated organic molecules. mdpi.com The 19F nucleus, with its 100% natural abundance and high sensitivity (approximately 83% of the 1H nucleus), provides detailed information that is crucial for characterizing compounds like perfluorohexene-2. alfa-chemistry.comresearchgate.net
19F NMR for Structural Elucidation and Isomer Analysis
19F NMR spectroscopy is exceptionally powerful for the structural elucidation of this compound due to its wide range of chemical shifts and the prevalence of through-bond J-coupling between fluorine nuclei. researchgate.net This technique allows for the unambiguous differentiation between various isomers, such as the E and Z geometric isomers of the double bond, as well as positional isomers if the double bond were at a different location in the carbon chain.
The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, which is influenced by neighboring atoms and functional groups. alfa-chemistry.com For this compound, the fluorine atoms attached to the sp2-hybridized carbons of the double bond would exhibit distinct chemical shifts compared to those on the sp3-hybridized carbons of the perfluoroethyl and perfluoropropyl groups. Furthermore, the magnitude of nJFF coupling constants (coupling over 'n' bonds) provides critical connectivity information and helps to distinguish between cis and trans relationships across the double bond. slideshare.net
In complex mixtures, which might arise from synthesis or environmental transformation, advanced 1D and 2D 19F NMR methods can determine the structures of multiple fluorinated compounds without requiring their physical separation. This "19F-centred" approach leverages experiments like 19F-19F COSY, 19F-13C HMBC, and others to build a comprehensive picture of all fluorinated species present. researchgate.net The analysis of branched perfluorinated compounds, such as isomers of perfluorooctanesulfonic acid (PFOS), has demonstrated that 19F NMR can effectively identify and quantify individual isomers in a complex technical mixture, a principle directly applicable to this compound. dioxin20xx.orgresearchgate.net
Table 1: Hypothetical 19F NMR Data for (E)-Perfluorohexene-2 Isomers
| Position | Chemical Shift Range (ppm vs. CFCl₃) | Multiplicity | Key Couplings (Hz) |
| F on C1 (-CF₃) | -80 to -85 | t | ³JFF |
| F on C2 (=CF-) | -140 to -160 | m | ²JFF, ³JFF, ⁴JFF |
| F on C3 (=CF-) | -145 to -165 | m | ³JFF, ⁴JFF |
| F₂ on C4 (-CF₂-) | -115 to -125 | m | ²JFF, ³JFF |
| F₂ on C5 (-CF₂-) | -120 to -130 | m | ²JFF, ³JFF |
| F₃ on C6 (-CF₃) | -80 to -85 | t | ³JFF |
Note: This table is illustrative, based on typical chemical shifts for perfluoroalkenes and related structures. Actual values may vary. alfa-chemistry.come-bookshelf.deresearchgate.net
Advanced NMR Techniques for Molecular Dynamics and Interactions
Beyond static structural information, advanced NMR techniques can probe the dynamic behavior and intermolecular interactions of this compound. mdpi.com These methods are crucial for understanding how the molecule behaves in different environments.
Nuclear Overhauser Effect Spectroscopy (NOESY): 19F-19F NOESY experiments can detect through-space correlations between fluorine nuclei that are close to each other, regardless of whether they are connected through bonds. This is particularly valuable for confirming the stereochemistry (E vs. Z) of the double bond by observing spatial proximity between fluorine atoms on opposite sides of the pi system. Transferred NOESY (trNOESY) has been successfully used to study the binding of perfluorinated compounds to larger receptors. acs.org
Exchange Spectroscopy (EXSY): If there is a dynamic process occurring, such as the interconversion between conformational isomers, EXSY can be used to identify and quantify the rate of this exchange.
Diffusion Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. 19F DOSY can be used to study the self-aggregation of this compound or its interaction with other molecules by observing changes in its diffusion rate. acs.org
Relaxation Measurements: Measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the 19F nuclei provides insights into molecular motion and dynamics on different timescales. acs.org Changes in these parameters can indicate binding events or changes in the local viscosity of the molecule's environment.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), offering high sensitivity and specificity for detection and identification. Due to the distinct properties of this compound and its potential derivatives, a combination of MS techniques coupled with chromatographic separation is employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
As a volatile fluorocarbon, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). tandfonline.comresearchgate.net In this technique, the sample is vaporized and introduced into a gas chromatograph, where different compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. This allows for the effective separation of this compound from other volatile components in a mixture, including its own isomers. ucdavis.edu
After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. For perfluoroalkenes, fragmentation often involves the cleavage of C-C bonds and the loss of CF₃ or other fluorinated fragments. whitman.eduajgreenchem.com The loss of fragments with mass units of 19 (F) and 20 (HF) can also be indicative of fluorinated compounds. whitman.edu One potential challenge in GC-MS analysis of some PFAS is thermal degradation within the hot injector or column, which can lead to the formation of other products, such as perfluoroalkanes or different alkene isomers. tandfonline.com
Table 2: Common Fragment Ions in GC-MS of Perfluoroalkenes
| m/z Value | Possible Fragment Identity | Significance |
| 69 | [CF₃]⁺ | Ubiquitous fragment for perfluorinated compounds. |
| 100 | [C₂F₄]⁺ | Fragment from cleavage of the carbon chain. |
| 119 | [C₂F₅]⁺ | Indicates a perfluoroethyl group or rearrangement. |
| 131 | [C₃F₅]⁺ | Fragment from cleavage of the carbon chain. |
| 169 | [C₃F₇]⁺ | Indicates a perfluoropropyl group or rearrangement. |
| 300 | [C₆F₁₂]⁺ | Molecular ion (M⁺) of this compound. |
Note: This table is based on general fragmentation patterns of perfluorinated compounds. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS) for Non-Volatile Components and Degradation Products
While this compound itself is volatile, its environmental or metabolic degradation can lead to the formation of more polar, non-volatile products such as perfluorinated carboxylic acids (PFCAs). scirp.org These degradation products are not amenable to GC-MS without derivatization and are instead analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). dtic.milchromatographyonline.com
LC-MS/MS: Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of degradation products. nih.gov In this approach, a specific precursor ion (e.g., the deprotonated molecular ion of a PFCA) is selected, fragmented, and the resulting product ions are analyzed. This provides a high degree of certainty in identification, even in complex matrices. researchgate.net
LC-TOF-MS: Liquid chromatography coupled with a Time-of-Flight (TOF) mass spectrometer provides high-resolution mass data, which is discussed further in the next section. This setup is excellent for screening samples for a wide range of potential degradation products, as it accurately measures the mass of all ions, allowing for the post-acquisition identification of unexpected compounds. nih.gov
The analysis of fluorinated surfactant degradation has shown that LC-MS and LC-MS/MS can successfully identify a variety of transformation products, demonstrating the utility of these techniques for tracking the fate of fluorinated compounds like this compound. nsf.gov
High-Resolution Mass Spectrometry for Exact Mass Measurement and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). ucdavis.edu This capability allows for the determination of a molecule's elemental formula, a crucial step in identifying unknown compounds, such as metabolites or degradation products of this compound. nih.gov
While two different molecules may have the same nominal mass (integer mass), their exact masses will differ due to the precise mass of their constituent isotopes. For example, by measuring the exact mass, HRMS can distinguish a this compound ion from another ion with the same nominal mass but a different elemental composition (e.g., containing oxygen or nitrogen atoms). ucdavis.edu This level of specificity is invaluable for reducing the number of possible candidates for an unknown signal in a mass spectrum. acs.org
HRMS, often coupled with LC (LC-HRMS), is a cornerstone of modern metabolomics and environmental analysis. researchgate.net It enables researchers to screen for potential biotransformation products of this compound by searching for predicted metabolites and then confirming their elemental composition from the accurate mass data. nih.gov
Table 3: Example of Exact Mass Distinction by HRMS
| Compound | Formula | Nominal Mass (Da) | Exact Mass (Da) |
| This compound | C₆F₁₂ | 300 | 299.9808 |
| Perfluoro-2-hexanone | C₆F₁₂O | 316 | 315.9758 |
| Hypothetical Compound | C₁₂H₅F₉O₂ | 300 | 300.0197 |
Note: This table illustrates how HRMS can distinguish between compounds with the same or similar nominal mass based on their different elemental formulas and corresponding exact masses. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the molecular structure and functional groups present in a compound. For this compound (C₆F₁₂), these methods are essential for confirming its identity and characterizing its vibrational modes.
While specific, detailed experimental spectra for this compound are not extensively published, its characteristic spectral features can be predicted based on the analysis of related perfluorinated compounds and general spectroscopic principles. The key vibrational features for this compound would arise from its carbon-carbon double bond (C=C) and its numerous carbon-fluorine (C-F) bonds.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A key feature in the IR spectrum of this compound would be the C=C stretching vibration. In typical alkenes, this band appears around 1680-1600 cm⁻¹. However, in highly fluorinated alkenes, this stretching frequency is often shifted to higher wavenumbers, typically in the 1700-1800 cm⁻¹ region, due to the strong electron-withdrawing effect of the fluorine atoms. The most intense bands in the IR spectrum are expected to be the C-F stretching vibrations, which are typically very strong and appear in the region of 1350-1000 cm⁻¹. The complexity of the molecule would result in a series of sharp, strong absorption bands in this "fingerprint" region, making it characteristic for identification.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While C-F stretching vibrations are strong in the IR spectrum, they are generally weak in the Raman spectrum. Conversely, the C=C stretching vibration, which involves a significant change in polarizability, is expected to produce a strong and sharp peak in the Raman spectrum, again anticipated in the 1700-1800 cm⁻¹ range. americanpharmaceuticalreview.com The analysis of n-perfluoroalkanes like perfluorohexane (B1679568) has shown that Raman spectroscopy is effective in studying conformational isomers in different physical states, a principle that would also apply to the study of this compound isomers (e.g., E/Z isomers). nih.govcapes.gov.brnih.gov
Together, IR and Raman spectroscopy offer a comprehensive vibrational profile for the structural elucidation of this compound. americanpharmaceuticalreview.comresearchgate.net The sharpness of Raman peaks can be particularly useful for distinguishing between different conformers or isomers. researchgate.net
Sample Preparation and Extraction Methodologies for Fluorinated Compounds
The accurate analysis of fluorinated compounds like this compound from various environmental and biological matrices requires robust and efficient sample preparation to isolate the analyte from interfering components. Given its expected volatility, methods developed for other volatile per- and polyfluoroalkyl substances (PFAS) are applicable. researchgate.netnih.gov
Solid Phase Extraction (SPE) Techniques
Solid Phase Extraction (SPE) is a widely used technique for the concentration and purification of analytes from liquid samples. nih.gov For PFAS analysis, SPE is a crucial step to remove matrix interferences and enrich the target compounds. mdpi.comteraz-srodowisko.pl
The selection of the sorbent material is critical. For a broad range of PFAS, including short-chain compounds, polymeric sorbents are often employed. Weak anion exchange (WAX) cartridges, for example, have been successfully used for extracting various PFAS from water and oil samples. researchgate.net Other sorbents include polystyrene-divinylbenzene resins. chromatographyonline.com For separating fluorinated from non-fluorinated molecules, specialized fluorous phases can be used, which selectively retain compounds with high fluorine content. waters.com
The general SPE procedure involves the following steps:
Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727), followed by water, to activate the sorbent.
Loading: The sample, often spiked with an internal standard, is passed through the cartridge. The analytes are adsorbed onto the sorbent.
Washing: The cartridge is washed with a weak solvent to remove co-adsorbed matrix components without eluting the analytes.
Elution: A strong solvent, such as methanol or acetonitrile (B52724), often with a modifier like ammonium (B1175870) hydroxide, is used to desorb the analytes from the sorbent, resulting in a concentrated and cleaned-up extract. researchgate.net
Given the volatility of this compound, care must be taken during the elution and solvent evaporation steps to prevent analyte loss. nih.gov Online SPE systems, which couple the extraction directly to the analytical instrument (e.g., LC-MS/MS), can minimize such losses and improve throughput. nih.gov
Interactive Table: Common SPE Sorbents for Fluorinated Compound Analysis
| Sorbent Type | Mechanism of Action | Target Analytes | Reference |
|---|---|---|---|
| Polymeric WAX | Weak Anion Exchange & Reversed-Phase | Acidic PFAS (PFCAs, PFSAs) | mdpi.comresearchgate.net |
| Polymeric HBL | Hydrophilic-Lipophilic Balance | Broad range of polar & non-polar PFAS | mdpi.com |
| Fluorous Phases | Fluorous-Fluorous Interactions | Highly fluorinated compounds | waters.com |
Advanced Extraction Protocols for Complex Matrices (e.g., QuEChERS)
For complex matrices such as food, soil, or biological tissues, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient extraction and cleanup approach. waters.com Originally developed for pesticide residue analysis, it has been successfully adapted for the analysis of a wide range of PFAS in various food products. waters.comwaters.comfda.gov
A typical QuEChERS workflow for a solid or semi-solid sample containing this compound would involve two main stages:
Extraction and Partitioning:
The homogenized sample is weighed into a centrifuge tube.
An extraction solvent, typically acetonitrile, is added along with water.
A salt mixture, commonly containing magnesium sulfate (B86663) (MgSO₄) to absorb excess water and sodium chloride (NaCl) or sodium citrate (B86180) to induce phase separation, is added. fda.gov
The tube is shaken vigorously to extract the analytes from the sample matrix into the acetonitrile layer and then centrifuged to separate the layers.
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
An aliquot of the upper acetonitrile layer is transferred to a new tube containing a dSPE sorbent mixture.
This mixture often includes a primary secondary amine (PSA) sorbent to remove organic acids and sugars, C18 to remove nonpolar interferences like lipids, and graphitized carbon black (GCB) to remove pigments and sterols. acs.org
The tube is vortexed and then centrifuged. The resulting supernatant is a cleaned extract ready for analysis.
The QuEChERS method is advantageous due to its speed, low solvent consumption, and effectiveness in removing a wide variety of matrix interferences, making it suitable for high-throughput screening of this compound in challenging samples. waters.com
Quantitative Analysis and Quality Assurance Protocols
Reliable quantification and data quality are paramount in analytical chemistry. For a compound like this compound, this involves using highly accurate quantification techniques and implementing rigorous method validation and quality control procedures.
Isotope Dilution Mass Spectrometry for High Accuracy Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard technique for achieving the highest accuracy and precision in quantitative analysis, particularly for trace-level contaminants in complex matrices. osti.govptb.de The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte (an internal standard) to the sample at the very beginning of the analytical procedure. osti.govacs.orgnih.gov
For the analysis of this compound, this would require the synthesis of a stable isotope-labeled analogue, for example, containing Carbon-13 (¹³C). This labeled standard is chemically identical to the native this compound and will behave the same way during every step of sample preparation, extraction, and analysis. Any analyte loss during these steps will be mirrored by a proportional loss of the labeled standard. ptb.de
The quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. acs.org This ratio is then compared to a calibration curve prepared with known ratios of native and labeled standards. Because the measurement relies on a ratio, it effectively corrects for variations in sample volume, extraction efficiency, and matrix effects (signal suppression or enhancement in the mass spectrometer), leading to highly accurate and robust results. rsc.org
Interactive Table: Key Steps in Isotope Dilution Mass Spectrometry
| Step | Description | Purpose | Reference |
|---|---|---|---|
| Spiking | A known amount of isotopically labeled standard is added to the sample. | Establishes a fixed ratio of native analyte to labeled standard. | osti.govnih.gov |
| Equilibration | The sample and spike are thoroughly mixed to ensure homogeneity. | Ensures the standard and analyte are treated identically throughout the process. | osti.gov |
| Preparation | Sample is extracted and cleaned up (e.g., via SPE or QuEChERS). | To remove matrix interferences. Losses are compensated for by the standard. | ptb.de |
| Analysis | The extract is analyzed by a mass spectrometer (e.g., LC-MS/MS or GC-MS). | To measure the signal intensity ratio of the native and labeled compounds. | acs.org |
Method Validation and Quality Control for this compound Analysis
To ensure that an analytical method for this compound is reliable and fit for purpose, it must undergo thorough validation and be subject to ongoing quality control (QC). itrcweb.orgeuropa.eu Method validation establishes the performance characteristics of the procedure, while QC monitors its performance over time.
Method Validation Parameters:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often demonstrated by the absence of interfering peaks in blank samples.
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. A calibration curve is generated to demonstrate this relationship.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu
Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing certified reference materials or by performing spike-recovery experiments at different concentrations.
Precision: The degree of agreement among a series of replicate measurements. It is usually expressed as the relative standard deviation (RSD) of the results from intra-day (repeatability) and inter-day (intermediate precision) analyses.
Quality Control (QC) Procedures:
Method Blanks: A sample containing all reagents but no analyte is carried through the entire analytical process to check for contamination from solvents, glassware, or the instrument itself. teraz-srodowisko.plfda.gov
Field Blanks: A sample of analyte-free matrix taken to the sampling site and exposed to the same conditions as the field samples to check for contamination during sample collection and transport. itrcweb.org
Laboratory Control Samples (LCS): A blank matrix spiked with a known concentration of the analyte, used to monitor the accuracy and precision of the method on a routine basis.
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a real sample are spiked with a known amount of analyte and analyzed in duplicate to assess matrix-specific effects on accuracy and precision. itrcweb.org
Internal Standards: As described in the IDMS section, isotopically labeled standards are crucial for the highest quality data. teraz-srodowisko.pl
Due to the ubiquitous nature of some fluorinated compounds, stringent measures must be taken to avoid background contamination, such as using PTFE-free labware and high-purity solvents. hhearprogram.org
Total Organic Fluorine (TOF) and Related Sum Parameter Analysis for Comprehensive Fluorine Detection
The comprehensive characterization of per- and polyfluoroalkyl substances (PFAS) presents a significant analytical challenge due to the existence of thousands of distinct compounds. rsc.org Targeted analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and selective but are limited to identifying and quantifying a small fraction of known PFAS for which standards are available. oru.seresearchgate.net This limitation often leads to an underestimation of the total PFAS burden in a sample. To address this gap, methods based on sum parameters, which provide a measure of the total fluorine content from organic sources, have become crucial for screening and comprehensive assessment. diva-portal.orgqa-group.com
Extractable Organic Fluorine (EOF): This parameter measures the fraction of organic fluorine that can be extracted from a solid or liquid sample using a solvent, such as methanol or acetonitrile. norden.orgqa-group.com EOF analysis helps to identify both known and unknown fluorinated compounds that are soluble in the chosen solvent. qa-group.com
Adsorbable Organic Fluorine (AOF): This parameter quantifies the portion of organic fluorine in an aqueous sample that can be captured by adsorption onto a material, typically granular activated carbon (GAC). qa-group.comshimadzu.com The AOF method is particularly useful for screening water samples for a wide range of PFAS and other fluorinated organic compounds. shimadzu.com
The primary technique for determining these sum parameters is Combustion Ion Chromatography (CIC) . lcms.czqa-group.com This powerful method combines a high-temperature combustion step with ion chromatography for detection. lcms.cz The process involves the complete combustion (pyrohydrolysis) of a sample in a furnace at temperatures between 900°C and 1100°C in the presence of humidified oxygen. newmoa.orgthermofisher.com This process breaks down the organofluorine compounds, converting the organically bound fluorine into hydrogen fluoride (B91410) (HF) gas. nih.gov The resulting gases are then collected in an aqueous absorption solution, where the HF dissolves to form fluoride ions (F-). lcms.czthermofisher.com This solution is subsequently injected into an ion chromatograph, which separates the fluoride from other ions and quantifies its concentration. thermofisher.comalsglobal.com
Research into the thermal decomposition of specific PFAS, such as perfluorohex-2-ene, provides insight into the combustion stage of TOF analysis. A study evaluating the gaseous mixtures from PFAS remediation efforts observed the thermal decomposition of perfluorohex-2-ene (C6F12), as detailed in the table below. osti.gov
Table 1: Thermal Decomposition Product of Perfluorohex-2-ene
| Compound | Formula | Precursor Evolved (mol) | Product Evolved (mol) | Product as % of Precursor |
| Perfluorohex-2-ene | C6F12 | 4 | 0.25 | 0.08 (31%) |
| This interactive table presents data on the thermal decomposition of Perfluorohex-2-ene. osti.gov |
The utility of TOF and related sum parameter analyses is highlighted by studies that compare these results with those from targeted PFAS analyses. Research has consistently shown that the sum of individually quantified PFAS often accounts for only a small fraction of the TOF or EOF measured in the same sample. researchgate.netdiva-portal.orgoup.com In some cases, targeted PFAS have constituted less than 1% of the total organic fluorine detected, indicating that a large portion of fluorinated compounds in many products and environmental samples remains unidentified by standard targeted methods. diva-portal.orgrsc.org For instance, a study on food contact materials found that EOF constituted less than 15% of the total TOF. oup.com This discrepancy underscores the importance of sum parameter analysis for a more complete risk assessment and for monitoring the presence of unknown or emerging PFAS. norden.org
The analysis of short-chain PFAS, the category to which perfluorohex-2-ene belongs, has gained importance as these compounds have been used as replacements for long-chain homologues like PFOA and PFOS. rsc.orgtandfonline.com While essential, the analysis of these shorter-chain compounds can present challenges. For example, some studies have reported lower recovery rates for certain short-chain PFAS (C4) using AOF methods due to their lower adsorption efficiency compared to longer-chain compounds. norden.org The combustion efficiencies in CIC can also vary depending on the PFAS functional group and chain length, with some studies showing that perfluoroalkyl carboxylic acids (PFCAs) have decreasing combustion efficiency with increasing chain length. nih.gov
Table 2: Comparison of Key Sum Parameter Analysis Methods for Organic Fluorine
| Parameter | Definition | Primary Analytical Technique | Typical Application | Key Information Provided |
| Total Organic Fluorine (TOF) | The total amount of fluorine in all organic compounds in a sample. qa-group.com | Combustion Ion Chromatography (CIC) | Screening of environmental and consumer product samples for overall fluorine contamination. qa-group.comki.se | Provides a holistic measure of the total organofluorine burden, including known and unknown PFAS and non-PFAS compounds. qa-group.com |
| Extractable Organic Fluorine (EOF) | The fraction of organic fluorine that can be extracted from a sample using a solvent. norden.orgqa-group.com | Solvent Extraction followed by Combustion Ion Chromatography (CIC) | Analysis of solid matrices like soil, sediment, and consumer products. qa-group.com | Quantifies the solvent-soluble portion of organofluorine compounds, which may represent a more bioavailable fraction. ki.seqa-group.com |
| Adsorbable Organic Fluorine (AOF) | The portion of organic fluorine in an aqueous sample that adsorbs to activated carbon. shimadzu.com | Solid Phase Adsorption followed by Combustion Ion Chromatography (CIC) | Screening of water samples (drinking water, wastewater) for fluorinated organic contaminants. shimadzu.comnewmoa.org | Serves as a screening tool for total PFAS in water, as established by methods like US EPA Method 1621. shimadzu.com |
| This interactive table summarizes and compares the main sum parameter methods used for comprehensive fluorine detection. qa-group.comki.senorden.orgqa-group.comshimadzu.comnewmoa.org |
Ultimately, the application of TOF and its related sum parameters provides a more comprehensive understanding of the full extent of fluorinated substances, like perfluorohex-2-ene, in various matrices, overcoming the limitations of analyzing for only a predefined list of target compounds. alsglobal.comramboll.com
Computational Chemistry and Theoretical Insights
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical methods are fundamental tools for investigating the properties of molecules at the electronic level. For perfluorohexene-2, these computational approaches provide deep insights into its three-dimensional structure, conformational preferences, and electronic properties, which are difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is particularly valuable for analyzing the properties of fluorinated compounds like this compound. DFT calculations can determine the optimized molecular geometry, electron density distribution, and orbital energies.
Key electronic properties that can be calculated for this compound using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals and their energy gap (Egap) are crucial for understanding the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electron-rich double bond and the highly electronegative fluorine atoms create a complex potential surface that governs its interactions with other molecules.
Mulliken Charge Analysis: This analysis provides the partial charge on each atom, offering a quantitative measure of the electron distribution and the polarity of specific bonds within the molecule.
Studies on related fluorinated molecules often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. acs.org DFT has also been successfully used to analyze the complex reaction pathways of similar fluorinated compounds, such as the degradation of fluorotelomer sulfonates.
Table 1: Example of DFT-Calculated Electronic Properties (Note: These are representative values for illustrative purposes and not specific experimental results for this compound.)
| Property | Representative Value/Description | Significance for this compound |
| HOMO-LUMO Energy Gap (Egap) | ~5-7 eV | Indicates chemical reactivity and electronic excitation energy. |
| Ionization Potential (IP) | High | High energy required to remove an electron due to fluorine atoms. |
| Electron Affinity (EA) | Positive | Molecule can accept an electron, forming a stable anion. |
| Dipole Moment | Non-zero | Indicates an asymmetric distribution of charge, making it polar. |
| MEP | Negative potential around F atoms, less negative at C=C bond. | Predicts sites for electrophilic or nucleophilic attack. |
Ab Initio Methods for High-Accuracy Structure Prediction
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. ru.nl These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are more computationally intensive than DFT but can provide highly accurate predictions of molecular structure and energetics. acs.org
For this compound, ab initio calculations are essential for:
Precise Geometry Optimization: Determining accurate bond lengths, bond angles, and dihedral angles. This is particularly important for perfluorinated compounds, which are known to adopt unique conformations, such as a helical carbon backbone in the case of perfluorohexane (B1679568), due to the steric repulsion between the large fluorine atoms. wikipedia.org
Conformational Analysis: Identifying the most stable conformers (rotational isomers) and the energy barriers between them. The presence of the double bond in this compound introduces rigidity, but rotation around the single C-C bonds still allows for different conformations whose relative stabilities can be precisely calculated.
Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule. nih.gov Comparing the calculated vibrational frequencies with experimental data can help to confirm the predicted structure and identify the presence of specific conformers or defects.
High-level ab initio calculations, such as those used to create benchmark data for fluorinated compounds, serve to validate the results from more computationally efficient methods like DFT and to parameterize force fields for larger-scale simulations. acs.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, providing a molecular-level understanding that complements experimental observations. mdpi.com For this compound, these methods can be used to explore its reactivity, identify reaction intermediates, and determine the energetics of reaction pathways.
Transition State Characterization and Activation Energy Calculations
A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). tau.ac.il The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate.
Computational methods can locate the geometry of a transition state, which is a first-order saddle point on the potential energy surface. ru.nl Techniques such as Canonical Variational Transition State Theory (CVT) are employed to calculate rate coefficients. researchgate.net For reactions involving perfluoroalkenes, such as addition of a hydroxyl radical, computational studies can:
Identify the structure of the transition state, revealing how bonds are formed and broken during the reaction.
Calculate the activation energy, which helps to predict how fast the reaction will proceed under different conditions.
Investigate the influence of tunneling effects, particularly for reactions involving the transfer of light particles like hydrogen, which can be significant even at room temperature. researchgate.net
Calculations on similar molecules, like the reaction of OH radicals with various hydrofluoroolefins (HFOs), have demonstrated the power of these methods in determining temperature-dependent rate coefficients and understanding atmospheric chemistry implications. researchgate.netresearchgate.net
Table 2: Illustrative Data from a Transition State Calculation (Note: This table represents typical output from a computational study of a reaction, using a hypothetical addition reaction to this compound as an example.)
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.0 | +15.2 | -25.8 |
| Key Bond Distance (Å) | C=C: 1.35 | C-C: 1.45 | C-C: 1.54 |
| C---X: 3.50 | C---X: 2.10 | C-X: 1.95 | |
| Imaginary Frequency (cm⁻¹) | 0 | 1 (e.g., -450i) | 0 |
Molecular Dynamics (MD) Simulations
While quantum chemical methods focus on the electronic structure of one or a few molecules, molecular dynamics (MD) simulations are used to study the physical movements and interactions of many molecules over time. nih.gov MD simulations rely on force fields—a set of parameters describing the potential energy of the system—to calculate the forces between atoms and predict their motion. For fluorinated compounds, these force fields can be derived from high-quality ab initio calculations. core.ac.uk
MD simulations of this compound could provide insights into its macroscopic properties and behavior in a condensed phase, including:
Liquid Structure and Bulk Properties: Simulating properties like density, viscosity, and diffusion coefficients at different temperatures and pressures. Studies on perfluoroalkanes have shown that all-atom simulations are necessary to accurately capture the experimental behavior of these molecules due to the size and roughness of the fluorine atoms. core.ac.uknih.gov
Interfacial Behavior: Investigating how this compound molecules arrange themselves at interfaces, such as liquid-vapor or liquid-solid interfaces. This is crucial for understanding its properties as a surfactant or in applications involving surface coatings. MD simulations have been used extensively to study the interfacial properties of related perfluoroalkanes. nih.govmit.edu
Thermodynamics of Adsorption: Modeling the adsorption of this compound onto various surfaces, such as activated carbon or graphite, which is relevant for purification or capture processes. tennessee.edu
By simulating a large ensemble of molecules, MD provides a bridge between the microscopic quantum world and the macroscopic properties observed in the laboratory.
Conformational Analysis and Molecular Flexibility
The conformational landscape of a molecule dictates its physical and chemical properties. While the carbon-carbon double bond in this compound is rigid, the attached perfluoroalkyl chains possess rotational freedom around the C-C single bonds, leading to various possible conformations.
Computational studies on analogous perfluoroalkanes, such as perfluoro-n-pentane and perfluoro-n-hexane, have been performed using semiempirical (PM3) and ab initio (Hartree-Fock) levels of theory. epa.gov These analyses consistently show that the lowest-energy conformations for perfluoroalkanes are helical, a significant deviation from the zig-zag (anti-periplanar) structures favored by their hydrocarbon counterparts. epa.gov This preference is attributed to the steric repulsion between the larger fluorine atoms on adjacent carbon atoms. The fully staggered, zig-zag conformer is still present but represents a higher-energy state. epa.gov
| Molecule Type | Dominant Conformation | Typical Torsional Angle (X-C-C-X) | Primary Influence |
|---|---|---|---|
| n-Alkanes | Anti-periplanar (Zig-Zag) | ~60° (gauche), ~180° (anti) | Minimization of torsional strain |
| Perfluoroalkanes | Helical | ~46-49° (central chain) | Minimization of steric repulsion between fluorine atoms |
Investigation of Solvent Effects on this compound Reactivity
Solvents can profoundly influence the rate, selectivity, and equilibrium of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. wikipedia.orgrsc.org The effects are governed by non-covalent interactions such as dipole-dipole forces, hydrogen bonding, and van der Waals interactions. wikipedia.org For this compound, the choice of solvent is critical for controlling its reactivity, particularly in ionic reaction mechanisms.
Computational models can investigate these effects by treating the solvent either as a continuous medium (implicit solvation models) or by including individual solvent molecules (explicit solvation models). rsc.org
Polar Solvents: In reactions involving charged intermediates, such as the formation of a carbocation during electrophilic addition to the double bond, polar solvents are expected to increase the reaction rate. wikipedia.org Polar protic solvents (e.g., water, alcohols) can stabilize both cations and anions effectively. libretexts.org Polar aprotic solvents (e.g., DMSO, acetonitrile) are particularly good at solvating cations. The stabilization of a carbocation intermediate by a polar solvent would lower the activation energy of the reaction, thereby accelerating it. wikipedia.orglibretexts.org
Non-Polar Solvents: In non-polar solvents (e.g., perfluorohexane, hexane), ionic species are poorly stabilized. Reactions proceeding through non-polar transition states may be favored, while ionic reactions would be significantly slower compared to their rates in polar media.
| Solvent Type | Example | Interaction with Transition State (Carbocation) | Predicted Effect on Reaction Rate |
|---|---|---|---|
| Polar Protic | Water (H₂O) | Strong stabilization | Significant rate increase |
| Polar Aprotic | Acetonitrile (B52724) (CH₃CN) | Moderate to strong stabilization | Rate increase |
| Non-Polar | Hexane (C₆H₁₄) | Weak to no stabilization | Significant rate decrease |
Prediction of Spectroscopic Properties from First Principles
First-principles (ab initio) quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules like this compound. openaccessjournals.commdpi.com These calculations can provide accurate predictions of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, which are essential for structural elucidation and characterization.
The process typically involves:
Geometry Optimization: Finding the lowest energy structure of the molecule.
Frequency Calculations: Computing the vibrational modes of the molecule. The frequencies and their corresponding intensities yield a predicted IR and Raman spectrum. researchgate.net Calculations can be improved by accounting for anharmonicity. mdpi.com
NMR Calculations: Calculating the magnetic shielding tensors for each nucleus (e.g., ¹³C, ¹⁹F) to predict chemical shifts.
For this compound, DFT calculations would predict characteristic vibrational frequencies for the C=C double bond stretch and the various C-F bond stretches. Due to the high electronegativity of fluorine, the C-F stretching vibrations typically appear as very strong absorptions in the IR spectrum. The ¹⁹F NMR spectrum would be particularly complex and informative, with predicted chemical shifts being highly sensitive to the electronic environment of each unique fluorine atom in the molecule.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C=C Stretch (perfluorinated) | 1700 - 1750 | Medium to Strong |
| C-F Stretch (CF₃ group) | 1200 - 1400 | Very Strong |
| C-F Stretch (CF₂ group) | 1100 - 1350 | Very Strong |
| C-F Stretch (vinylic C-F) | 1100 - 1250 | Strong |
Intermolecular Interactions and Self-Assembly Modeling in Fluorinated Systems
The intermolecular forces in fluorinated systems are distinct from those in their hydrocarbon analogs. reddit.com While dispersion forces are present, the highly polarized C-F bonds and the low polarizability of fluorine atoms lead to unique interaction patterns. These systems often exhibit "fluorophilicity," a tendency to segregate from hydrocarbons and associate with other fluorinated molecules. researchgate.net
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are primary tools for modeling these interactions and the resulting self-assembly phenomena. ulisboa.ptresearchgate.net Studies on perfluoroalkylalkanes (PFAAs), which are structurally related to this compound if one considers a hypothetical saturated analogue, show that these molecules can act as surfactants, forming organized supramolecular structures like hemimicelles at interfaces. ulisboa.ptresearchgate.net
The self-assembly is driven by a delicate balance of forces:
Dispersion Forces: While individual F-F interactions are weak, the large number of fluorine atoms in a molecule like this compound leads to significant cumulative dispersion forces.
Fluorophobic/Fluorophilic Effects: The mutual phobicity between fluorocarbon and hydrocarbon segments (or other non-fluorinated media) is a major driver for segregation and self-assembly. ulisboa.pt
Modeling approaches like Dissipative Particle Dynamics (DPD) can simulate these systems on larger length and time scales, capturing the formation of complex morphologies. aip.org Such models are crucial for designing and understanding nanostructured materials based on fluorinated molecules. youtube.com
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Perfluorinated Systems
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. rsc.org For per- and polyfluoroalkyl substances (PFAS), including alkenes like this compound, QSAR/QSPR models are essential for predicting properties and assessing environmental impact without extensive experimental testing. rsc.orgnih.gov
Developing a QSAR/QSPR model involves several steps:
Data Collection: Assembling a training set of molecules with known experimental data for the property of interest (e.g., boiling point, water solubility). nih.gov
Descriptor Calculation: Numerically representing the molecular structure using descriptors. These can range from simple counts (e.g., number of atoms) to complex quantum chemical parameters. rsc.org
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the property. nih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure its robustness and reliability, often following OECD guidelines. rsc.orgresearchgate.net
These models are used to predict melting points, boiling points, vapor pressure, and other key properties for a wide range of perfluorinated chemicals. nih.gov
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| 0D (Constitutional) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| 0D (Constitutional) | Number of Fluorine Atoms | A simple count of fluorine atoms. |
| 1D (Topological) | Wiener Index | A topological index based on the distances between all pairs of vertices in the molecular graph. |
| 2D (Topological) | Electrotopological State (E-state) | Indices that encode information about both the electronic character and the topological environment of each atom. |
| 3D (Geometrical) | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. |
| 3D (Quantum Chemical) | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |
Current Research Gaps and Future Directions
Unexplored Stereoselective Synthetic Methodologies for Perfluorohexene-2 Isomers
The precise control over the geometry of the carbon-carbon double bond (stereoselectivity) in fluoroalkenes is crucial as the E (trans) and Z (cis) isomers can exhibit vastly different physical, chemical, and biological properties. While general methods for the stereoselective synthesis of fluoroalkenes exist, their specific application to this compound remains a significant gap.
Future research should focus on adapting and optimizing modern synthetic strategies for the controlled synthesis of both E- and Z-perfluorohexene-2. Promising areas for exploration include:
Palladium-Catalyzed Cross-Coupling: Methods for the stereoselective synthesis of (E)-fluoroalkenes from (E)-2-fluoro-1-iodoalk-1-enes and organoboranes have been developed. rsc.org Similarly, palladium-catalyzed carbonylation reactions of 1-bromo-1-fluoroalkenes can yield either (E)- or (Z)-α-fluoro-α,β-unsaturated esters and amides with high stereospecificity, depending on the starting isomer. acs.org Applying these palladium-based methodologies to suitable perfluorinated precursors could provide a reliable route to specific isomers of this compound.
Gold-Catalyzed Hydrofluorination: Gold(I) catalysts have been used for the regio- and stereoselective hydrofluorination of alkynes, where directing groups can steer the reaction to favor Z-vinyl fluorides. nih.gov Investigating the hydrofluorination of perfluoroalkynes using such catalytic systems could offer a direct pathway to Z-perfluorohexene-2.
Copper-Catalyzed Reactions: Copper-catalytic systems have been established for the stereoselective hydrodefluorination of gem-difluoroalkenes to produce thermodynamically less stable Z-fluoroalkenes. researchgate.net The development of copper-catalyzed methods starting from readily available polyfluorinated compounds is a critical and underexplored avenue for accessing this compound isomers.
A summary of potential methodologies awaiting exploration for this compound is presented below.
| Catalytic System | Reaction Type | Potential Precursor for this compound | Target Isomer | Reference |
| Palladium (Pd) | Cross-Coupling | Perfluoro-1-iodo-hex-1-ene | E | rsc.org |
| Palladium (Pd) | Carbonylation | (Z)-1-bromo-1-perfluorohexene | E | acs.org |
| Gold (Au) | Directed Hydrofluorination | Perfluorohex-2-yne | Z | nih.gov |
| Copper (Cu) | Hydrodefluorination | Perfluoro-2,2-di-hydrohexene | Z | researchgate.net |
Elucidation of Complex Reaction Mechanisms under Novel Catalytic Conditions
The reactivity of perfluoroalkenes is dominated by the strong carbon-fluorine (C-F) bonds and the electron-deficient nature of the double bond. While stoichiometric reactions are known, the development of efficient catalytic transformations is essential for practical applications. mdpi.com A significant gap exists in understanding the mechanistic details of this compound's reactions, particularly under novel catalytic conditions that enable challenging C-F bond activations.
Future research directions should include:
Catalytic C-F Bond Activation: Homogeneous catalytic reactions involving C-F bond activation are receiving increasing attention. mdpi.com Systems using palladium, nickel, and other transition metals have shown promise in activating C-F bonds in perfluoroarenes and some perfluoroalkenes for cross-coupling reactions. mdpi.com Detailed mechanistic studies, including kinetic analysis and computational modeling, are needed to understand how these catalysts interact with the specific C-F bonds of this compound, which could enable its use as a building block.
Photocatalysis: The use of photocatalysts, such as ferrocene (B1249389) derivatives, has been shown to effect the photodefluorination of perfluoroalkanes to perfluoroalkenes. acs.org Investigating the interaction of this compound with various photocatalytic systems could reveal new reaction pathways, such as selective defluorinative functionalization.
Development of Sustainable and Environmentally Benign Synthesis Approaches
Traditional methods for producing organofluorine compounds often rely on harsh reagents, high temperatures, and hazardous solvents. cas.cn There is a pressing need to develop "green" synthetic routes to this compound that are safer, more efficient, and environmentally responsible.
Key research areas include:
Safer Fluorinating Agents: Research into new fluorinating agents that are less hazardous and easier to handle is ongoing. eurekalert.org For instance, complexes of hydrogen fluoride (B91410) with organic bases or the use of potassium fluoride in combination with additives can provide safer alternatives to highly toxic reagents. eurekalert.orgcapes.gov.br
Green Solvents and Conditions: The use of alternative reaction media like water or ionic liquids, along with energy-efficient techniques such as microwave-assisted or photocatalytic synthesis, has been exploited for various organofluorine compounds. benthamdirect.com Applying these green chemistry principles to the synthesis of this compound could significantly reduce the environmental footprint of its production.
Advanced Material Design Incorporating this compound Units with Tailored Properties
Fluoropolymers are a class of high-performance materials prized for their thermal stability, chemical resistance, and unique surface properties. digitellinc.com The incorporation of specific fluoroalkene monomers, such as this compound, into polymer structures offers a pathway to novel materials with precisely tailored properties. However, this remains a largely unexplored domain.
Future research should be directed towards:
Novel Fluoropolymers: The step-growth polymerization of fluoroalkenes with bisphenols and other diols is a known strategy for creating materials like fluorinated arylene vinylene ethers (FAVEs). digitellinc.com Systematically polymerizing E- and Z-isomers of this compound with various co-monomers could lead to a new class of fluoropolymers with tunable thermal, optical, and mechanical properties.
Functional Materials: Perfluoroalkenes have been identified as environmentally persistent chemicals, but recent research has shown they can be transformed into valuable functional compounds, such as fluorinated N-heterocyclic carbenes (NHCs). sciencedaily.comscitechdaily.com These NHCs are useful as ligands for catalysts or in light-emitting materials. sciencedaily.com Developing methods to convert this compound into such high-value functional molecules represents a promising and sustainable research avenue.
Comprehensive Environmental Transport and Transformation Modeling of this compound and its Derivatives
Given the persistence of many organofluorine compounds in the environment, understanding the potential fate of this compound is critical. wikipedia.org Currently, there is a lack of specific data and predictive models for its environmental transport and transformation.
Future research must address:
Model Development: While models exist to predict the fate of well-known per- and polyfluoroalkyl substances (PFAS) like PFOS in systems such as wastewater treatment plants, these are not directly applicable to perfluoroalkenes. mtu.edu Research is needed to develop and validate new models that account for the unique physicochemical properties of this compound, including its volatility, solubility, and reactivity.
Transformation Pathways: Perfluoroalkenes can undergo biotic and abiotic transformations in the environment. nih.gov For example, the thermal degradation of fluoropolymers can release various fluorinated compounds into the atmosphere. cabidigitallibrary.orgscholaris.ca It is crucial to identify the potential degradation products of this compound under various environmental conditions (e.g., photolysis, hydrolysis, microbial action) to fully assess its environmental impact. nih.govnih.gov Research has shown that the chain length of PFAS can affect transformation pathways, a factor that needs to be investigated for this compound. nih.gov
Refinement of Analytical Techniques for Trace Analysis in Challenging Environmental and Biological Matrices
The detection and quantification of specific organofluorine compounds at trace levels in complex samples like water, soil, and biological tissues is a significant analytical challenge. mdpi.comnih.gov Standardized methods for the routine analysis of this compound are currently absent.
Future research should focus on:
High-Sensitivity Methods: Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary tools for PFAS analysis. mdpi.com There is a need to develop and validate specific protocols for this compound, including its isomers, to achieve low limits of detection in diverse matrices.
Total Organic Fluorine (TOF) Analysis: A significant portion of the organofluorine content in environmental and biological samples remains unidentified. nih.govresearchgate.net Methods like combustion ion chromatography (CIC) measure the total amount of organic fluorine, providing a mass balance approach. nih.govresearchgate.net Refining extraction techniques to effectively capture volatile compounds like this compound from samples, followed by both specific and TOF analysis, is essential for a complete understanding of its presence and fate. researchgate.net
Integration of Experimental and Computational Studies for Predictive Modeling of this compound Chemistry and Fate
A purely experimental approach to exploring the vast chemical space and environmental interactions of this compound is inefficient. Integrating computational chemistry with laboratory experiments can accelerate discovery and provide deeper mechanistic insights.
Key areas for this integrated approach include:
Reaction Pathway Modeling: Computational methods can be used to calculate the energies of reactants, transition states, and products for potential synthetic reactions, helping to predict feasibility and selectivity. academie-sciences.fr This can guide experimental efforts toward the most promising catalytic systems for stereoselective synthesis.
Predicting Environmental Fate: Computational models can predict key environmental properties and degradation pathways. For example, calculating bond dissociation enthalpies (BDEs) can help predict the likelihood of a compound degrading and what products might form. nih.govresearchgate.net Combining these theoretical predictions with experimental degradation studies will provide a robust framework for assessing the environmental persistence and transformation of this compound.
Spectroscopic and Adsorption Properties: Computational studies can predict spectroscopic signatures (e.g., NMR) to aid in the identification of new compounds and model the adsorption behavior of molecules on surfaces or in porous materials like zeolites. osti.gov This information is valuable for both developing analytical methods and understanding environmental transport.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Perfluorohexene-2 that influence its environmental persistence and reactivity in experimental settings?
- Methodological Answer : Prioritize properties such as vapor pressure, octanol-water partition coefficient (log Kow), and hydrolysis half-life. Use gas chromatography (GC) paired with mass spectrometry (MS) for volatility and stability assessments. Environmental persistence can be evaluated via OECD 301 biodegradation protocols. For hydrophobicity, employ shake-flask or HPLC-derived log Kow measurements. Always cross-validate results with peer-reviewed databases (e.g., Buck et al., 2011) .
Q. What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?
- Methodological Answer : Synthesis typically involves telomerization of tetrafluoroethylene with hexafluoropropylene oxide. Characterization requires nuclear magnetic resonance (NMR, for structural confirmation) and Fourier-transform infrared spectroscopy (FTIR, for functional groups). Purity assessment should use GC with flame ionization detection (FID). Ensure replication by adhering to Beilstein Journal guidelines, which mandate detailed experimental descriptions and inclusion of raw spectral data .
Q. How can researchers ensure accurate quantification of this compound in complex environmental matrices?
- Methodological Answer : Use isotope dilution techniques with mass-labeled internal standards (e.g., ¹³C-PFHxS) to correct for matrix effects. Follow EPA Method 537.1 for water samples or adapt ISO 21675 for soils. Validate recovery rates (70–130%) and report limits of detection (LODs) using blank spikes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation rates of this compound across different experimental conditions?
- Methodological Answer : Apply triangulation by comparing data from multiple analytical methods (e.g., LC-MS/MS vs. GC-MS) and experimental setups (aerobic/anaerobic, UV exposure). Conduct sensitivity analyses using statistical tools (ANOVA, PCA) to identify variables (pH, temperature) causing discrepancies. Reference ITRC’s guidance on inter-laboratory coordination to standardize protocols .
Q. What strategies mitigate interference from co-occurring PFAS during this compound analysis in environmental samples?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric compounds. Optimize chromatographic separation using C18 columns with ammonium acetate in mobile phases. Validate selectivity via blank samples and use multi-stage fragmentation (MS/MS) for confirmation .
Q. How to design experiments evaluating this compound’s bioaccumulation potential while accounting for trophic transfer dynamics?
- Methodological Answer : Use controlled mesocosm studies with model organisms (e.g., Daphnia magna, zebrafish). Measure bioconcentration factors (BCFs) under steady-state conditions and apply kinetic models (e.g., Gobas et al., 1999). Include lipid normalization and control for metabolic transformation using enzyme inhibitors .
Data Contradiction Analysis Framework
Analytical Techniques Comparison
| Technique | Application | Sensitivity | Limitations | Reference |
|---|---|---|---|---|
| GC-MS | Volatility/thermal stability | 0.1 ppb | Matrix interference in soils | |
| LC-MS/MS | Aqueous samples, trace analysis | 0.05 ppb | High cost; requires derivatization | |
| HRMS | Isobaric PFAS differentiation | 0.01 ppb | Complex data interpretation |
Key Considerations for Experimental Design
- Feasibility : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Controls : Include procedural blanks, matrix spikes, and positive/negative controls.
- Replication : Minimum triplicate runs for statistical power; report %RSD (relative standard deviation).
- Ethics : Adhere to institutional review for environmental sampling and biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
